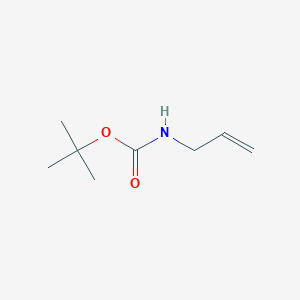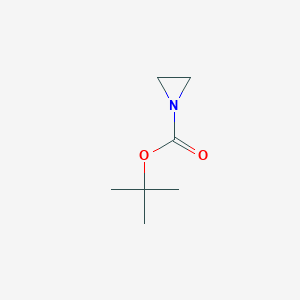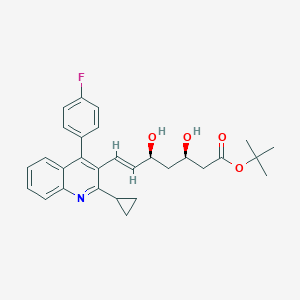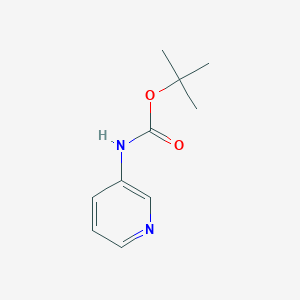![molecular formula C7H5NS B153574 Thieno[3,2-b]pyridine CAS No. 272-67-3](/img/structure/B153574.png)
Thieno[3,2-b]pyridine
Vue d'ensemble
Description
Thieno[3,2-b]pyridine derivatives are a class of heterocyclic compounds that have garnered interest due to their potential applications in drug discovery and material science. These compounds are characterized by a fused ring system that combines a thiophene ring with a pyridine ring, resulting in a structure that can be chemically modified to produce a variety of derivatives with diverse properties and applications .
Synthesis Analysis
The synthesis of thieno[3,2-b]pyridine derivatives has been achieved through various methods. One approach involves the regioselective bromination of thieno[2,3-b]pyridine, which selectively targets the 4-position, followed by cross-coupling reactions to yield various derivatives . Another method includes the regioselective lithiation of 3-methylthiopyridine, which is a key step in a multi-stage synthesis process that constructs the thiophenic ring . Additionally, the synthesis of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives has been reported, utilizing Suzuki-Miyaura cross-coupling reactions and regioselective aza-[3+3] cycloaddition .
Molecular Structure Analysis
The molecular structure of thieno[3,2-b]pyridine derivatives is crucial for their photophysical and biological properties. The photophysical properties of these compounds can be tuned by modifying the functional groups on the thieno[3,2-b]pyridine-5(4H)-one scaffold . The spectral properties of synthesized thieno[3,4-b] and thieno[3,4-c]pyridines indicate that these compounds possess aromatic character .
Chemical Reactions Analysis
Thieno[3,2-b]pyridine derivatives undergo various chemical reactions that allow for further functionalization. For instance, thieno[3,2-b]pyridine N-oxide can undergo nitration, chlorination, and bromination to yield substituted derivatives, which can be transformed into a variety of other derivatives, including amino and cyano derivatives . Additionally, 4-aminothieno[2,3-b]pyridine can react with aromatic aldehydes to form Schiff's bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-b]pyridine derivatives are influenced by their molecular structure. The synthetic routes and functional group modifications can lead to compounds with desirable properties, such as fluorescence or biological activity. For example, certain derivatives have shown potential as antiparasitic agents against Giardia lamblia, and their structure-activity relationship has been studied to identify lead compounds for new microbicidal medicines . The photophysical properties, such as fluorescence, are also significant for applications in material science and can be adjusted by the choice of substituents .
Applications De Recherche Scientifique
Pharmacological and Biological Utility
- Field : Pharmacology and Biology
- Summary : Thieno[3,2-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been found to exhibit anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
- Methods : The synthesis of these compounds often involves reactions using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
- Results : The specific results or outcomes obtained would depend on the specific derivative and its application. For example, some derivatives have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Anti-Proliferative Agents
- Field : Cancer Research
- Summary : The thieno[3,2-b]pyridines are a potent class of antiproliferatives . One of the main issues encountered for their clinical application is their low water solubility .
- Methods : To improve water solubility, a morpholine moiety was tethered to the molecular scaffold by substituting the sulphur atom with nitrogen, resulting in a 1H-pyrrolo[2,3-b]pyridine core structure . Another strategy involved loading a very potent thieno[3,2-b]pyridine derivative into a cholesteryl-poly (allylamine) polymer matrix for water solubilisation .
Organic Semiconducting Materials
- Field : Material Science
- Summary : Pyridines and other azines, due to their combined electron deficiency, less steric hindrance, and especially their ability to form RAHBs, can be useful building blocks for organic semiconducting materials .
Pharmaceutical Intermediates
- Field : Pharmaceutical Industry
- Summary : Thieno[3,2-b]pyridin-7-ol is used for pharmaceutical intermediates, as drugs, food, cosmetics .
Antitumor Drugs
- Field : Oncology
- Summary : Thieno[3,2-b]pyridin-7-arylamines have shown promise as antitumor drugs . They have been incorporated into magnetoliposomes, which are liposomes containing superparamagnetic manganese ferrite nanoparticles .
- Methods : The fluorescence emission of these compounds was studied in different polar and non-polar media, evidencing a strong intramolecular charge transfer character of the excited state of both compounds . These potent antitumor thienopyridine derivatives were successfully incorporated in both aqueous and solid magnetoliposomes, with encapsulation efficiencies higher than 75% .
- Results : Growth inhibition assays on several human tumor cell lines showed very low GI50 values for drug-loaded aqueous magnetoliposomes, comparing in most cell lines with the ones previously obtained using the neat compounds . These results are important for future drug delivery applications using magnetoliposomes in oncology, through a dual therapeutic approach (simultaneous chemotherapy and magnetic hyperthermia) .
Blood-Platelet Aggregation Inhibiting Agents and Antithrombotics
- Field : Pharmacology
- Summary : Thieno[3,2-c]pyridine derivatives have been used as blood-platelet aggregation inhibiting agents and antithrombotics .
Corrosion Inhibitors
- Field : Industrial Chemistry
- Summary : Thiophene derivatives, including Thieno[3,2-b]pyridine, are utilized in industrial chemistry as corrosion inhibitors .
Organic Field-Effect Transistors and Organic Light-Emitting Diodes
Safety And Hazards
Propriétés
IUPAC Name |
thieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-7-6(8-4-1)3-5-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDCNCCRPKTRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480597 | |
| Record name | thieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]pyridine | |
CAS RN |
272-67-3 | |
| Record name | Thieno[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | thieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)


![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)


![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)
![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)




